
オレオイルクロリド
概要
説明
It is soluble in organic solvents such as ethanol and acetone but insoluble in water . This compound is widely used in organic synthesis and material science due to its reactivity and versatility.
科学的研究の応用
Oleoyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including esters, amides, and triglycerides.
Biology: Employed in the modification of biomolecules and the study of lipid metabolism.
Industry: Applied in the chemical modification of fibers to confer hydrophobicity and resistance to biofibers.
Safety and Hazards
Oleoyl chloride can cause severe skin burns and eye damage. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
将来の方向性
The future outlook for the Oleoyl Chloride market is expected to be highly positive, with a projected Compound Annual Growth Rate (CAGR) during the forecasted period. This growth can be attributed to several factors. Firstly, the increasing demand for Oleoyl Chloride in the pharmaceutical industry is expected to drive market growth. Secondly, the rising demand for Oleoyl Chloride in the cosmetics and personal care industry is anticipated to contribute to market growth. Additionally, the agricultural sector is expected to drive the demand for Oleoyl Chloride .
作用機序
The mechanism of action of oleoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved include:
生化学分析
Biochemical Properties
Oleoyl chloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. For instance, oleoyl chloride reacts with alcohols to form esters, with amines to form amides, and with thiols to form thioesters . These reactions are facilitated by enzymes such as acyltransferases, which catalyze the transfer of the oleoyl group to specific substrates. The interactions of oleoyl chloride with these biomolecules are crucial for the synthesis of complex lipids and other bioactive compounds .
Cellular Effects
Oleoyl chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer research, oleoyl chloride has been used to synthesize ester conjugates with anticancer drugs, such as docetaxel, to selectively target cancer cells like MCF-7 breast cancer cells . This selective targeting minimizes non-specific hemolytic side effects and enhances the drug’s efficacy. Additionally, oleoyl chloride’s modification of polypeptides can induce conformational changes, affecting cellular functions and interactions .
Molecular Mechanism
At the molecular level, oleoyl chloride exerts its effects through acylation reactions, where it binds to specific biomolecules, altering their structure and function. For example, the acylation of proteins by oleoyl chloride can modify their activity, stability, and interactions with other cellular components . This compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in metabolic pathways and gene expression . These molecular interactions are essential for the regulation of various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleoyl chloride can change over time due to its stability and degradation. Oleoyl chloride is sensitive to moisture and can hydrolyze to form oleic acid and hydrochloric acid . This hydrolysis can affect its reactivity and the outcomes of biochemical experiments. Long-term studies have shown that oleoyl chloride can maintain its activity under controlled conditions, but its degradation products may influence cellular functions and experimental results .
Dosage Effects in Animal Models
The effects of oleoyl chloride vary with different dosages in animal models. At low doses, oleoyl chloride can be used to study its biochemical interactions and therapeutic potential. At high doses, it may exhibit toxic or adverse effects, such as irritation and inflammation . Studies have shown that the threshold effects of oleoyl chloride depend on the specific animal model and the route of administration. Careful dosage optimization is essential to minimize toxicity and achieve desired outcomes in research .
Metabolic Pathways
Oleoyl chloride is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyltransferases, which facilitate the incorporation of the oleoyl group into complex lipids . These metabolic pathways are crucial for the synthesis of triglycerides, phospholipids, and other essential biomolecules. The presence of oleoyl chloride can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, oleoyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of oleoyl chloride is influenced by its lipophilicity, allowing it to integrate into lipid membranes and interact with membrane-bound proteins .
Subcellular Localization
Oleoyl chloride’s subcellular localization is determined by its chemical properties and interactions with cellular components. It is often found in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . These localizations are essential for its role in lipid metabolism and the modification of membrane-bound proteins. The presence of oleoyl chloride in specific subcellular compartments can influence its activity and function, contributing to its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: Oleoyl chloride can be synthesized through the reaction of oleic acid with various chlorinating agents. The most common methods include:
Thionyl chloride: Oleic acid is treated with thionyl chloride, resulting in the formation of oleoyl chloride with high yield.
Phosphorus trichloride or pentachloride: These agents can also be used to convert oleic acid into oleoyl chloride.
Oxalyl chloride: This method provides the highest yield (86%) when used in carbon tetrachloride.
Industrial Production Methods: In industrial settings, the production of oleoyl chloride often involves the use of large-scale reactors and distillation columns to ensure high purity and yield. The process typically includes:
化学反応の分析
Oleoyl chloride undergoes various types of chemical reactions, including:
Substitution reactions: It reacts with alcohols, phenols, and amines to form esters, amides, and other derivatives.
Hydrolysis: In the presence of water, oleoyl chloride hydrolyzes to form oleic acid and hydrochloric acid.
Addition reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various products.
Common Reagents and Conditions:
Alcohols and phenols: These reagents are commonly used in substitution reactions with oleoyl chloride to form esters.
Amines: Used to form amides through substitution reactions.
Water: Hydrolysis of oleoyl chloride occurs readily in the presence of water.
Major Products:
Esters: Formed from the reaction with alcohols and phenols.
Amides: Formed from the reaction with amines.
Oleic acid: Formed through hydrolysis.
類似化合物との比較
Oleoyl chloride can be compared with other similar fatty acid chlorides, such as:
Stearoyl chloride: Similar in structure but lacks the double bond present in oleoyl chloride, making it less reactive.
Palmitoyl chloride: Shorter carbon chain compared to oleoyl chloride, resulting in different physical properties and reactivity.
Lauroyl chloride: Even shorter carbon chain, leading to distinct chemical behavior and applications.
Uniqueness of Oleoyl Chloride:
特性
IUPAC Name |
(Z)-octadec-9-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBTMWHIOYKKC-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893143 | |
| Record name | (9Z)-9-Octadecenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoyl chloride, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
112-77-6 | |
| Record name | Oleoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleoyl chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oleoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoyl chloride, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z)-9-Octadecenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83VP176UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Oleoyl Chloride contribute to the properties of asphalt and epoxy resin mixtures?
A1: Oleoyl Chloride acts as a compatibilizer in asphalt and epoxy resin mixtures. Its amphiphilic structure, with a hydrophobic oleoyl tail and a reactive acyl chloride group, enables it to interact with both the nonpolar asphalt components and the polar epoxy resin. This interaction enhances the miscibility and homogeneity of the blend, resulting in improved mechanical properties. [, ]
Q2: Can Oleoyl Chloride modify the surface properties of materials?
A2: Yes, Oleoyl Chloride can alter the surface hydrophobicity of materials. For instance, it is used to modify cellulose fibers [, , ], enhancing their compatibility with nonpolar polymers like polyethylene []. This modification improves the dispersion of fibers in the polymer matrix, leading to enhanced mechanical properties of the composite material.
Q3: How does Oleoyl Chloride interact with chitosan, and what are the implications for material properties?
A3: Oleoyl Chloride reacts with chitosan through an amide bond formation between the acyl chloride group of Oleoyl Chloride and the amino group of chitosan, forming Oleoyl Chitosan [, , ]. This modification introduces hydrophobic oleoyl groups onto the chitosan backbone, significantly impacting its solubility, aggregation behavior, and ability to form nanoparticles [, , ].
Q4: What is the typical synthetic route for Oleoyl Chloride?
A4: Oleoyl Chloride is commonly synthesized through the reaction of Oleic Acid with Thionyl Chloride (SOCl2) [, , , , , ]. This reaction replaces the carboxylic acid group of Oleic Acid with an acyl chloride group, yielding Oleoyl Chloride.
Q5: How is Oleoyl Chloride employed in the synthesis of biodiesel?
A5: Oleoyl Chloride can be used as an intermediate in a two-step biodiesel synthesis process. First, Oleic Acid reacts with Thionyl Chloride to form Oleoyl Chloride. Subsequently, Oleoyl Chloride undergoes alcoholysis with methanol, producing Methyl Oleate, a major component of biodiesel [, ].
Q6: What is the role of Oleoyl Chloride in synthesizing surfactants?
A6: Oleoyl Chloride is utilized to introduce a hydrophobic oleoyl chain into surfactant molecules. For example, it reacts with hydrolyzed proteins from various sources [, , ], yielding protein-based surfactants with enhanced surface activity and foaming properties.
Q7: Can you provide examples of other compounds synthesized using Oleoyl Chloride?
A7: Oleoyl Chloride serves as a versatile building block for synthesizing various compounds, including:
- Oleoyl-alginate ester: Oleoyl Chloride reacts with alginate to produce Oleoyl-alginate ester, a modified polysaccharide with potential applications in drug delivery and other fields. []
- N-Oleoyl-L-glutamic Acid: This compound, synthesized by reacting Oleoyl Chloride with L-glutamic acid, exhibits potential as a water-based lubricant additive with anti-wear and anti-rust properties. [, , ]
- Tributyl Oleoylcitrate: This plasticizer, synthesized from Tributyl Citrate and Oleoyl Chloride, demonstrates good compatibility with polymers like high-chlorinated polyethylene resin (HCPE) and improves its low-temperature toughness. [, ]
Q8: Does Oleoyl Chloride have any direct biological targets or downstream effects?
A8: While Oleoyl Chloride itself is not typically considered a direct biological target, its derivatives, such as Oleoyl Chitosan and Oleoyl-modified peptides, can interact with biological systems. These interactions depend on the specific structure and properties of the derivative and can influence their bioactivity and applications.
Q9: Are there any toxicological concerns associated with Oleoyl Chloride?
A9: Oleoyl Chloride is a reactive chemical and should be handled with caution. It can cause skin and eye irritation. Information on its long-term toxicity and environmental impact is limited and requires further investigation.
Q10: How does the degree of substitution of Oleoyl Chloride on chitosan affect its properties and applications?
A10: The degree of substitution (DS), representing the number of Oleoyl groups per chitosan unit, significantly influences the properties of Oleoyl Chitosan. For example, increasing DS enhances its hydrophobicity, impacting its solubility, critical aggregation concentration (CAC), and ability to form nanoparticles [, ]. These properties, in turn, dictate its suitability for various applications, such as drug delivery and emulsion stabilization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

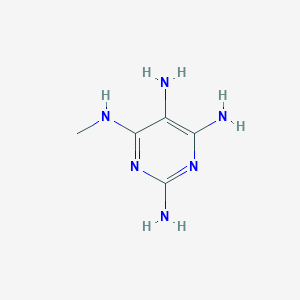
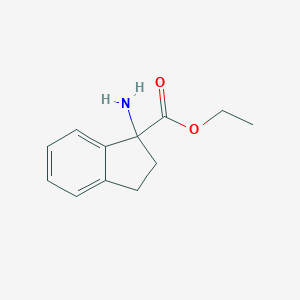
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
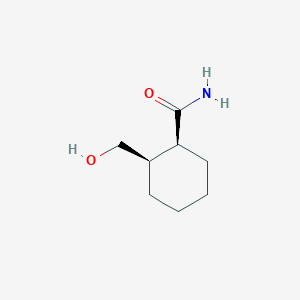
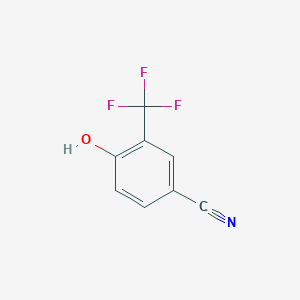
![5H-dibenzo[b,f]azepin-2-ol](/img/structure/B51969.png)
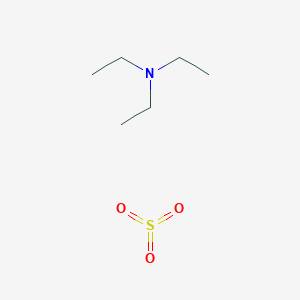
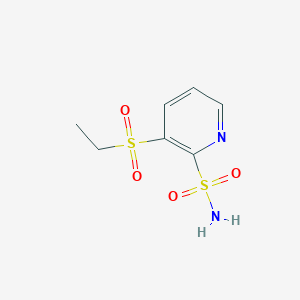
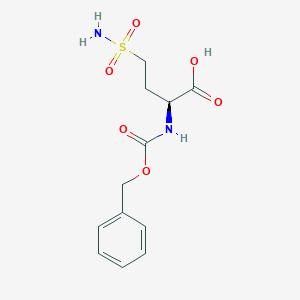
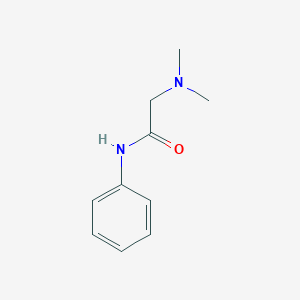
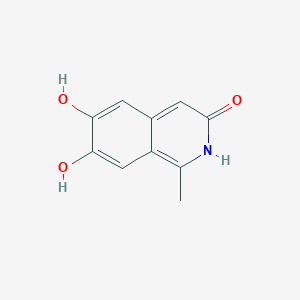
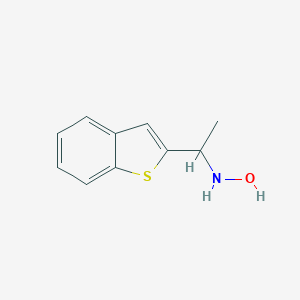
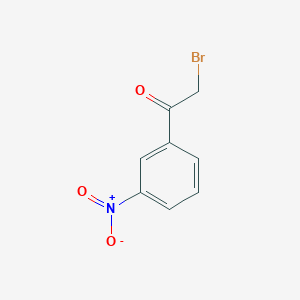
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)